molecular formula C12H13F3O3 B13726081 2-Isobutoxy-4-trifluoromethylbenzoic acid

2-Isobutoxy-4-trifluoromethylbenzoic acid

Cat. No.: B13726081
M. Wt: 262.22 g/mol
InChI Key: VPEIOUDRVSTXOQ-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-trifluoromethylbenzoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-4-trifluoromethylbenzoic acid typically involves the esterification of 4-trifluoromethylbenzoic acid with isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-4-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-trifluoromethylbenzoic acid or 4-trifluoromethylbenzaldehyde.

    Reduction: Formation of 2-isobutoxy-4-methylbenzoic acid.

    Substitution: Formation of various alkoxy or amino derivatives of the benzoic acid core.

Scientific Research Applications

2-Isobutoxy-4-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzoic acid: Lacks the isobutoxy group, resulting in different chemical properties and reactivity.

    2-Isobutoxybenzoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    2-Isobutoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.

Uniqueness

2-Isobutoxy-4-trifluoromethylbenzoic acid is unique due to the combination of the isobutoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

2-(2-methylpropoxy)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H13F3O3/c1-7(2)6-18-10-5-8(12(13,14)15)3-4-9(10)11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

VPEIOUDRVSTXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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